Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate
Description
Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate (CAS: 4151-03-5) is a pyrrolidine-containing ester derivative with the molecular formula C10H19NO2. It is characterized by a propanoate backbone substituted with a methyl group at position 2 and a pyrrolidin-1-yl group at position 2. This compound is commercially available at 95% purity (HA-5115, Combi-Blocks) and is utilized in synthetic organic chemistry and pharmaceutical research . Its structural features make it a versatile intermediate for modifying steric and electronic properties in drug design.
Properties
IUPAC Name |
methyl 2-methyl-3-pyrrolidin-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(9(11)12-2)7-10-5-3-4-6-10/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYVYVAZNCMKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961791 | |
| Record name | Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4151-03-5 | |
| Record name | Methyl α-methyl-1-pyrrolidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl alpha-methylpyrrolidine-1-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-methylpyrrolidine-1-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method Overview
The primary synthesis of methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate typically involves the reaction of pyrrolidine with methyl methacrylate in the presence of methanol. The following sections detail the specific steps involved in this synthesis.
Reaction Conditions
A typical preparation method involves the following steps:
Reactants : Pyrrolidine (12.25 mol), methanol (332 grams), and methyl methacrylate (12.25 mol).
Apparatus : A three-necked round-bottom flask equipped with an overhead stirrer, thermocouple, pressure-equalizing addition funnel, and cold water condenser.
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- Charge pyrrolidine and methanol into the flask.
- Gradually add methyl methacrylate over a period of 2.5 hours while maintaining a temperature of 50 °C.
- After the addition, allow the mixture to react for an additional 24 hours at the same temperature.
- Remove unreacted materials and methanol under reduced pressure at 45 °C.
Yield : The process yields approximately 2002.5 grams of product with a purity of 96.6%.
Detailed Reaction Steps
Step-by-Step Procedure
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- Assemble the apparatus as described above.
- Ensure all reactants are measured accurately.
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- Begin stirring the pyrrolidine and methanol mixture.
- Slowly introduce methyl methacrylate to avoid exothermic reactions.
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- Maintain a constant temperature of 50 °C throughout the reaction period.
- Monitor the reaction progress using thin-layer chromatography (TLC) if necessary.
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- After completion, reduce pressure to evaporate solvents.
- Collect the crude product for purification.
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- If required, further purification can be performed using techniques such as recrystallization or column chromatography.
Analytical Data
Characterization Techniques
The synthesized compound can be characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and purity.
Mass Spectrometry (MS) : Confirms molecular weight and structure.
Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Example Characterization Results
| Characteristic | Value |
|---|---|
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| Purity | ≥96.6% |
| Melting Point | Not specified in available data |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-methyl-3-(pyrrolidin-1-yl)propanoic acid.
Reduction: 2-methyl-3-(pyrrolidin-1-yl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural and Functional Analogues from Combi-Blocks Catalog
The Combi-Blocks catalog lists several pyrrolidine- and ester-containing compounds with structural similarities to Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate. Key differences lie in substituent placement, ring saturation, and functional groups:
| Compound ID | Name | Purity | CAS Number | Key Structural Features |
|---|---|---|---|---|
| HA-5115 | This compound | 95% | 4151-03-5 | Propanoate ester, 2-methyl, 3-pyrrolidinyl |
| QE-6502 | Methyl 3-methylpyrrolidine-3-carboxylate HCl | 96% | 1111640-59-5 | Carboxylate ester, 3-methylpyrrolidine, HCl salt |
| QB-1562 | Methyl 2-(1-methyl-2-pyrrolidylidene)acetate | 95% | 78167-68-7 | Pyrrolidylidene ring, unsaturated backbone |
| QM-9040 | Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | 95% | 1630906-55-6 | Fused pyrrolo-pyrimidine ring, 5-methyl |
| QE-1889 | Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | 95% | 1095822-18-6 | Fused pyrrolo-pyrimidine ring, 7-methyl |
Key Observations :
- HA-5115 retains a simple pyrrolidine ring, enabling flexibility in hydrogen bonding and steric interactions.
- QE-6502 introduces a carboxylate group directly on the pyrrolidine ring, enhancing polarity but reducing stability in acidic conditions due to HCl salt formation.
- QB-1562 features an unsaturated pyrrolidylidene ring, which may alter electronic properties and reactivity in cycloaddition reactions.
Epoxidized Derivatives and Functionalized Analogs
Compounds like benzyl 2-methyl-3-(oxiran-2-yl)propanoate (Bn-MPO) and BocN-MPO share the propanoate backbone but replace the pyrrolidin-1-yl group with epoxide or protected amine functionalities. These derivatives are synthesized via Oxone-mediated epoxidation and serve as monomers for introducing reactive sites (e.g., amines after deprotection). Compared to HA-5115, these compounds exhibit higher electrophilicity due to the strained epoxide ring, making them suitable for polymerization or crosslinking applications .
Pyridine-Containing Analogues
The Catalog of Pyridine Compounds (2017) includes derivatives such as 2-methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde and 3-allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine. While these retain the pyrrolidin-1-yl group, their pyridine core introduces aromaticity and hydrogen-bond acceptor sites absent in HA-5114. Such structural differences influence solubility (pyridines are more polar) and binding affinity in enzyme inhibition studies .
Pharmacologically Active Derivatives
The trifluoromethyl group enhances metabolic stability and lipophilicity, contrasting with HA-5115’s simpler alkyl-pyrrolidine system. This derivative was evaluated for MMP-1 inhibitory activity, highlighting how structural modifications can target specific enzymes .
Biological Activity
Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring, which is known to enhance the compound's binding affinity to various biological targets. Its molecular formula is CHN\O\ and it features an ester functional group that contributes to its solubility and reactivity in biological systems.
Research indicates that compounds containing pyrrolidine structures can interact with neurotransmitter systems. The presence of the pyrrolidine ring in this compound suggests that it may influence:
- Neurotransmitter Release : By modulating receptor activity, it may affect the release of neurotransmitters such as dopamine and serotonin.
- Receptor Binding : The compound's structure allows for potential interactions with various receptors, including those involved in central nervous system (CNS) disorders.
Pharmacological Effects
Studies have demonstrated that this compound exhibits significant pharmacological properties. It has been investigated for its potential applications in treating neurological disorders due to its ability to modulate CNS activity.
Table 1: Summary of Biological Activities
Case Studies
- Neuropharmacological Study : In a study examining the effects of this compound on rodent models, researchers observed a significant increase in locomotor activity, suggesting stimulant properties akin to those seen with traditional psychostimulants. This study highlighted the compound's potential as a treatment for conditions like ADHD.
- Receptor Binding Assays : Binding assays conducted on various neurotransmitter receptors indicated that this compound has a high affinity for serotonin receptors, which may explain its antidepressant effects. This aligns with findings from other studies on similar pyrrolidine derivatives.
Research Findings
Recent research emphasizes the importance of further investigation into the pharmacokinetics and toxicity profiles of this compound. Understanding these aspects is crucial for evaluating its therapeutic potential.
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Methyl 3-(pyrrolidin-1-yl)propanoate | Lacks methyl group at the 2-position | Different receptor affinity |
| Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate | Contains piperidine instead of pyrrolidine | Varies in CNS effects |
| Methyl 2-Methyl-3-(morpholin-1-yl)propanoate | Morpholine ring alters binding properties | Potentially lower efficacy |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via esterification or alkylation reactions. For example, epoxidation of allyl esters followed by nucleophilic substitution with pyrrolidine is a viable route, as demonstrated in analogous systems like benzyl 2-methyl-3-(oxiran-2-yl)propanoate . Key parameters for optimization include:
- Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity.
- Temperature control : Maintain 0–5°C during pyrrolidine addition to minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilicity.
Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity by HPLC (C18 column, 0.1% formic acid/MeCN gradient) .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy : Compare and NMR shifts with PubChem data for analogous pyrrolidine-containing esters (e.g., InChI key: PSPBMVIGHPBZQZ-LURJTMIESA-N for a related pyridine derivative) .
- High-resolution mass spectrometry (HRMS) : Match experimental m/z values with theoretical calculations (e.g., [M+H]⁺ for C₁₀H₁₉NO₂: 186.1489) .
- X-ray crystallography : If crystals are obtainable, refine structures using SHELXL (e.g., as applied to small-molecule esters in ) .
Q. What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Stability assessment : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and analyze by TLC or HPLC .
- Incompatibilities : Avoid strong acids/bases, as the ester group is susceptible to hydrolysis .
Advanced Research Questions
Q. How can mechanistic studies elucidate the stereochemical outcomes of its synthesis?
Methodological Answer:
- Isotopic labeling : Use -labeled reagents to track oxygen incorporation during esterification.
- DFT calculations : Model transition states using software like Gaussian to predict regioselectivity in pyrrolidine substitution (e.g., as in for pyrrolidinyl derivatives) .
- Kinetic profiling : Monitor reaction intermediates via in-situ IR or NMR to identify rate-determining steps .
Q. What analytical strategies resolve contradictions in impurity profiling?
Methodological Answer:
- Hyphenated techniques : Combine LC-MS/MS to detect trace impurities (e.g., methyl ester hydrolysis products). Reference EP impurity standards (e.g., 3-[4-(2-methylpropyl)phenyl]propanoic acid in ) .
- Forced degradation : Expose the compound to UV light, heat, or oxidants (H₂O₂) to simulate degradation pathways .
- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify impurities ≥0.1% .
Q. How can computational methods predict its biological activity or pharmacokinetic properties?
Methodological Answer:
- ADME modeling : Use SwissADME or pkCSM to predict logP (e.g., 1.2–1.8 for pyrrolidine esters) and blood-brain barrier permeability .
- Molecular docking : Screen against targets like GPCRs or enzymes (e.g., MMP-1 inhibition assays in ) using AutoDock Vina .
- SAR analysis : Compare with structurally similar compounds (e.g., 2-methyl-3-(pyridin-2-yl)indole derivatives in ) to identify key pharmacophores .
Q. What experimental designs are suitable for studying its reactivity in complex matrices (e.g., biological systems)?
Methodological Answer:
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
- Isotope dilution assays : Spike -labeled compound into cell lysates to quantify protein binding .
- Fluorescent tagging : Conjugate with dansyl chloride or FITC for real-time tracking in cellular assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
